molecular formula C16H25NO3 B3134096 4-undecanoyl-1H-pyrrole-2-carboxylic Acid CAS No. 400076-80-4

4-undecanoyl-1H-pyrrole-2-carboxylic Acid

Cat. No. B3134096
CAS RN: 400076-80-4
M. Wt: 279.37 g/mol
InChI Key: FNODQQCNTXLJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Undecanoyl-1H-pyrrole-2-carboxylic acid (UPC2) is a naturally occurring compound that belongs to the family of pyrrole-2-carboxylic acids. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer research, microbiology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 4-undecanoyl-1H-pyrrole-2-carboxylic Acid is not fully understood. However, it has been suggested that 4-undecanoyl-1H-pyrrole-2-carboxylic Acid exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. It has also been found to inhibit the activity of various enzymes, such as topoisomerase II and Hsp90.
Biochemical and Physiological Effects:
4-undecanoyl-1H-pyrrole-2-carboxylic Acid has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. It has also been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. In microbiology, 4-undecanoyl-1H-pyrrole-2-carboxylic Acid has been found to disrupt the cell membrane and inhibit the synthesis of DNA and RNA. In neuroscience, 4-undecanoyl-1H-pyrrole-2-carboxylic Acid has been found to enhance synaptic plasticity and increase the expression of neurotrophic factors.

Advantages and Limitations for Lab Experiments

4-undecanoyl-1H-pyrrole-2-carboxylic Acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has low toxicity and can be used at low concentrations. However, 4-undecanoyl-1H-pyrrole-2-carboxylic Acid has some limitations for lab experiments. It is highly hydrophobic and poorly soluble in water, which can limit its bioavailability and efficacy. It also has a short half-life and can be rapidly metabolized in vivo.

Future Directions

There are several future directions for 4-undecanoyl-1H-pyrrole-2-carboxylic Acid research. One area of interest is the development of 4-undecanoyl-1H-pyrrole-2-carboxylic Acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 4-undecanoyl-1H-pyrrole-2-carboxylic Acid with other therapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-undecanoyl-1H-pyrrole-2-carboxylic Acid and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-undecanoyl-1H-pyrrole-2-carboxylic Acid as a potential therapeutic agent in humans.
Conclusion:
In conclusion, 4-undecanoyl-1H-pyrrole-2-carboxylic Acid is a naturally occurring compound with potential therapeutic applications in various fields, including cancer research, microbiology, and neuroscience. It can be synthesized through various methods and exerts its therapeutic effects by modulating various signaling pathways and inhibiting the activity of various enzymes. 4-undecanoyl-1H-pyrrole-2-carboxylic Acid has several advantages for lab experiments but also has some limitations. Further research is needed to fully understand the potential of 4-undecanoyl-1H-pyrrole-2-carboxylic Acid as a therapeutic agent.

Scientific Research Applications

4-undecanoyl-1H-pyrrole-2-carboxylic Acid has been extensively studied for its potential therapeutic applications in various fields. In cancer research, 4-undecanoyl-1H-pyrrole-2-carboxylic Acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin. In microbiology, 4-undecanoyl-1H-pyrrole-2-carboxylic Acid has been shown to possess antimicrobial properties against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In neuroscience, 4-undecanoyl-1H-pyrrole-2-carboxylic Acid has been found to enhance cognitive function and memory retention in animal models.

properties

IUPAC Name

4-undecanoyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-2-3-4-5-6-7-8-9-10-15(18)13-11-14(16(19)20)17-12-13/h11-12,17H,2-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNODQQCNTXLJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)C1=CNC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-undecanoyl-1H-pyrrole-2-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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